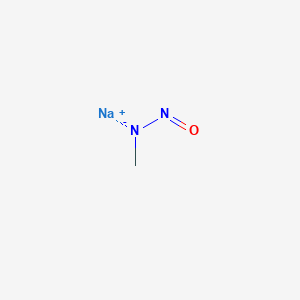

n-Nitroso-methanamine sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

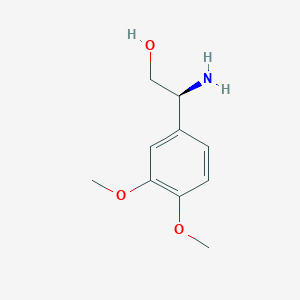

Synthesis Analysis

The synthesis of N-nitrosamines involves the reaction of nitrites and secondary amines . A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .

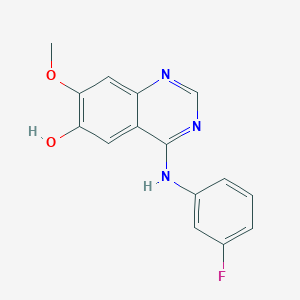

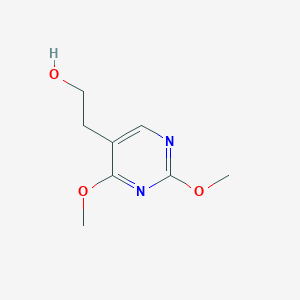

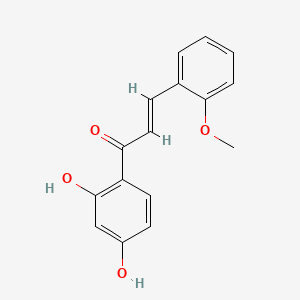

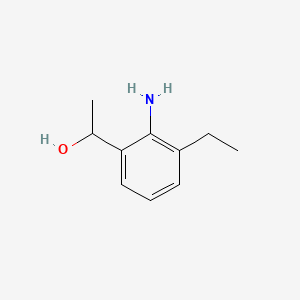

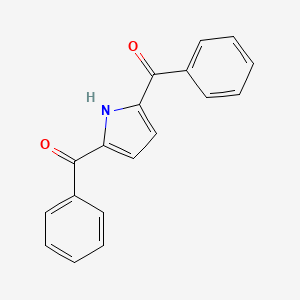

Molecular Structure Analysis

N-nitrosamines have the general structure R2N−N=O, where R is usually an alkyl group . They feature a nitroso group (-N=O) bonded to a deprotonated amine . The molecular structure can be analyzed using techniques such as liquid chromatography high-resolution, accurate-mass mass spectrometry .

Chemical Reactions Analysis

N-nitrosamines undergo various chemical reactions. For instance, primary amines react with nitrous acid resulting in the evolution of nitrogen gas, while secondary amines form insoluble yellow liquids or solid N-nitroso compounds . Tertiary alkanamines dissolve in and react with nitrous acid solutions without evolution of nitrogen, usually to give complex products .

Physical And Chemical Properties Analysis

N-nitrosamines are typically yellow, oily liquids with no distinct odor . They are miscible with water . The molar mass of N-nitrosodimethylamine, a type of N-nitrosamine, is 74.083 g·mol−1 . It has a boiling point of 153.1 °C and a density of 1.005 g/mL .

Mechanism of Action

The mechanism of action of N-nitrosamines is related to their carcinogenic properties. They are known to be mutagenic and are classified as probable human carcinogens . The mechanism of carcinogenicity for N-nitrosamines involves enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .

Safety and Hazards

Future Directions

The detection of N-nitrosamine impurities in medicines and the emergence of nitrosamine drug substance related impurities (NDSRIs) have posed a great challenge to manufacturers of drug products and regulators . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps . Regulatory guidance and policy will continue to advance and adapt in response to further changes in scientific understanding .

properties

IUPAC Name |

sodium;methyl(nitroso)azanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.Na/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAARESBEWBRTO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]N=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N2NaO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.037 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

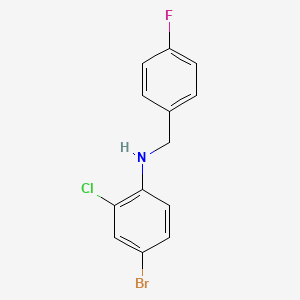

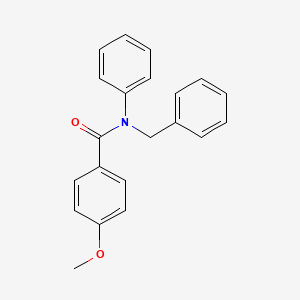

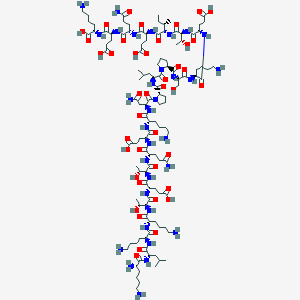

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.